3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
Propriétés
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-14-8-9-25(22-14)18-7-6-17(20-21-18)23-10-12-24(13-11-23)28(26,27)16-4-2-15(19)3-5-16/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSZNAPFULEIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. Its structural components suggest a diverse range of interactions within biological systems, particularly in the context of antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 376.41 g/mol. The compound features a piperazine ring, a pyridazine moiety, and a pyrazole group, which are known to contribute to various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
- Studies have shown that derivatives of piperazine compounds often display antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.
- A related study indicated that similar compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that derivatives could be effective against these pathogens .
2. Antitubercular Activity
- In a study focusing on anti-tubercular agents, compounds similar to the target molecule demonstrated IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . This indicates that structural modifications can enhance activity against tuberculosis.
3. Cytotoxicity and Anticancer Potential
- Cytotoxic effects were evaluated using various cell lines, including HEK-293 cells. The results indicated that some derivatives exhibited low cytotoxicity, making them suitable candidates for further development as anticancer agents .
- The IC50 values for related compounds in cancer studies ranged significantly, highlighting the need for further investigation into the specific activity of this compound against cancer cell lines.
Research Findings and Case Studies
Recent studies have provided insights into the biological mechanisms and efficacy of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values as low as 6.25 µg/mL | |
| Antitubercular | IC50 values between 1.35 - 2.18 µM | |
| Cytotoxicity | Low toxicity in HEK-293 cells |
Case Study: Antitubercular Efficacy
In a detailed investigation into anti-tubercular agents, several compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Among these, derivatives closely related to our target compound showed promising results with IC90 values indicating strong potential for therapeutic use .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in the substitution pattern of the sulfonylaryl group on the piperazine ring or modifications to the pyridazine/pyrazole moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and inferred biological relevance.
Structural Analogues and Substituent Variations
Key Analogues Identified in Evidence:
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Substituent: 2,4-Difluorophenylsulfonyl (vs. 4-fluorophenylsulfonyl in the target compound).
- Molecular Formula: C₁₈H₁₈F₂N₆O₂S.
- Impact: Increased fluorine substitution may enhance metabolic stability but could alter receptor binding affinity .
3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Substituent: 3-Chlorophenylsulfonyl.
- Molecular Formula: C₁₈H₁₉ClN₆O₂S.
- Impact: Chlorine’s electron-withdrawing nature may influence electronic properties and solubility .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Substituent: 4-Chlorophenoxypropyl-piperazine (lacks sulfonyl group). Molecular Formula: C₁₆H₁₇Cl₂N₅O. Biological Relevance: Similar pyridazine-piperazine hybrids exhibit antiplatelet and antibacterial activities .
Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate Substituent: 2-Fluorophenylpiperazine with a pyridazinone core. Synthesis Route: Derived from 3,6-dichloropyridazine and functionalized via nucleophilic substitution .
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine?
The synthesis typically involves multi-step reactions:
- Step 1 : Nucleophilic substitution to functionalize the pyridazine core at the 6-position with a 3-methylpyrazole group via coupling reagents (e.g., Suzuki-Miyaura cross-coupling) .
- Step 2 : Introduction of the sulfonyl-piperazine moiety via sulfonylation of a piperazine intermediate using 4-fluorophenylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Purification : Column chromatography and recrystallization are critical to achieve >95% purity. Reaction progress is monitored via TLC and NMR .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm regioselectivity of substitutions (e.g., ¹H/¹³C NMR for pyridazine, pyrazole, and sulfonyl group integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .
- HPLC-PDA : Purity assessment and detection of byproducts (e.g., C18 column with acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens often focus on:
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ATPase assays) to identify potential targets .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic windows .
- Receptor binding : Radioligand displacement studies for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological approaches include:
- Design of Experiments (DoE) : Use factorial designs (e.g., 2^k or Box-Behnken) to test variables like temperature, solvent polarity, and catalyst loading. For example, optimizing Suzuki coupling yields by varying Pd catalyst ratios .
- In situ monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reaction parameters dynamically .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for sulfonylation to reduce environmental impact .
Q. How to resolve contradictions in reported bioactivity data for structurally similar pyridazine derivatives?
Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl sulfonyl groups) and compare bioactivity trends .
- Meta-analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific biases .
- Computational docking : Use AutoDock Vina or Schrödinger to model interactions with proposed targets (e.g., viral proteases or kinases) and validate experimentally .
Q. What computational methods predict the compound’s reactivity and stability under physiological conditions?
Advanced workflows involve:
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to map reaction pathways for hydrolysis or oxidation (e.g., sulfonyl group stability in acidic media) .
- Molecular dynamics (MD) simulations : Simulate binding to lipid bilayers or serum proteins (e.g., albumin) to predict pharmacokinetics .
- pKa prediction tools : ADMET Predictor or MarvinSuite to estimate solubility and ionization states .
Q. How to design analogs to enhance selectivity for a target enzyme/receptor?
A systematic approach includes:
- Bioisosteric replacement : Substitute the 3-methylpyrazole with 1,2,4-triazole to modulate hydrogen-bonding patterns .
- Fragment-based design : Use X-ray crystallography or Cryo-EM of target-ligand complexes to guide modifications (e.g., elongating the piperazine side chain) .
- Pharmacophore modeling : MOE or Phase to identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across different cell lines?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) to identify cell line-specific pathways affected by the compound .
- Redox activity interference : Test compound interference in MTT assays using parallel resazurin-based assays .
- Metabolic stability assays : Compare hepatic microsomal degradation rates (e.g., human vs. rodent) to explain species-dependent toxicity .
Methodological Resources
- Synthetic protocols : Refer to multi-step procedures for analogous pyridazine derivatives in .
- Computational tools : ICReDD’s reaction path search algorithms for optimizing synthetic routes .
- Biological assays : Standardized kinase inhibition protocols from .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
